outer surface protein D
Description
Significance of Outer Surface Proteins in Biological Systems
The strategic location of outer surface proteins at the cell's periphery dictates their profound importance in a multitude of biological processes. They are the primary points of contact with the external world, mediating a vast array of interactions essential for cellular survival, communication, and function.
Outer surface proteins are the key players at the interface between a cell and its surroundings, which is particularly crucial for pathogenic bacteria and their hosts. In the context of bacterial pathogens like Borrelia burgdorferi, the causative agent of Lyme disease, OSPs are indispensable for the spirochete's life cycle, which involves transmission between ticks and mammalian hosts. These proteins are involved in critical processes such as adhesion to host tissues, dissemination throughout the host's body, and evasion of the host's immune system. The expression of many OSPs is tightly regulated, allowing the bacterium to adapt to the different environments of the tick vector and the mammalian host. For instance, some OSPs are predominantly expressed in the tick midgut, while others are upregulated during transmission to the mammal. The ability of OSPs to bind to various host molecules, such as components of the extracellular matrix, facilitates tissue colonization.
In Gram-negative bacteria, the cell envelope is a complex structure that includes an inner membrane and an outer membrane. Outer surface proteins are embedded within this outer membrane, which is an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharides in the outer leaflet. The localization of these proteins to the outer membrane is a critical aspect of their function, exposing them to the extracellular environment. The architecture of the outer membrane and the arrangement of its proteins are vital for maintaining cellular integrity and controlling the passage of substances. In spirochetes like Borrelia burgdorferi, the localization can be complex; for example, some outer surface proteins have been found not only on the outer membrane but also within intracellular compartments. The precise positioning of these proteins is achieved through specific signal sequences that direct them to their destination.
Classification and Diversity of Outer Surface Proteins
Outer surface proteins are a diverse group of molecules that can be classified based on their structural features and their wide range of functions.
The structural architecture of outer membrane proteins is a key determinant of their function. Two common structural archetypes are the β-barrel and α-helical structures.
β-barrel proteins: This is the most common structural motif for outer membrane proteins in Gram-negative bacteria. These proteins are composed of a series of antiparallel β-strands that form a cylindrical barrel structure, often creating a pore or channel through the membrane. The number of β-strands can vary, leading to different barrel sizes and channel properties. An example of an eight-stranded β-barrel protein is OmpX from Escherichia coli.
α-helical proteins: While less common in the outer membrane than β-barrel proteins, some OSPs are predominantly α-helical. These proteins can be anchored to the outer membrane via a lipidated N-terminal cysteine. An example is OspC of Borrelia burgdorferi, which has a structure composed mainly of α-helices.
Other more unusual structures also exist, such as the "free-standing" β-sheet of OspA from B. burgdorferi, which connects two globular domains.
Surface-exposed proteins can be categorized based on their diverse biological roles. These functions are often directly related to the protein's location at the cellular surface.
A primary function of many OSPs is to act as adhesins , mediating the attachment of bacteria to host cells and tissues. This is a critical first step in the colonization and infection process for many pathogens. Other functional categories include:
Transporters and Channels: Many β-barrel proteins form
Historical Perspective and Discovery of Key Outer Surface Protein D Variants
Discovery of this compound in Borrelia spp.
This compound (OspD) was first identified in Borrelia burgdorferi in 1992. asm.org It is a surface-exposed lipoprotein encoded by the ospD gene, which is located on the linear plasmid lp38. nih.govasm.org Research indicates that OspD is one of many outer surface lipoproteins that B. burgdorferi synthesizes and differentially regulates to survive in its tick and vertebrate hosts. asm.org
The expression of OspD is tightly regulated by environmental cues that mimic the conditions inside a tick. asm.org Specifically, its expression is downregulated in response to temperature and host signals, reaching its peak on the bacterial surface shortly after a tick has finished feeding and detached from its host. nih.govasm.org While initial studies suggested that recombinant OspD could bind to extracts from tick guts, implying a role in adhering to the tick midgut, further in vivo research has shown that OspD is not essential for the infection of mice or for the spirochete's survival within the tick. nih.govasm.org The precise function of OspD remains under investigation, but its specific expression window suggests it may contribute a beneficial, albeit non-essential, function during bacterial replication within the tick midgut. asm.org The ospD gene is found in the three genospecies of Borrelia that cause Lyme disease, but not in all isolates, and it appears to be absent in the related Borrelia species that cause relapsing fever, suggesting its function is specific to the Lyme disease spirochetes. asm.org
Table 1: Research Findings on Borrelia burgdorferi OspD
| Feature | Description | Source(s) |
| Year of Discovery | 1992 | asm.org |
| Organism | Borrelia burgdorferi (Lyme disease agent) | ontosight.ai |
| Protein Type | Lipoprotein, Outer Surface Protein | nih.govasm.org |
| Genetic Location | Linear plasmid lp38 | nih.gov |
| Expression Regulation | Highly induced by conditions mimicking the tick environment; downregulated by host signals and temperature. | nih.govasm.org |
| Proposed Function | May aid in adherence to the tick midgut, but is not essential for the mouse-tick infectious cycle. | nih.govasm.org |
| Distribution | Found in Lyme disease-causing Borrelia genospecies but not all isolates; absent in relapsing fever Borrelia. | asm.org |
Identification and Characterization of Surfactant Protein D in Mammalian Systems
In mammalian systems, a functionally unrelated protein also carries the "D" designation: Surfactant Protein D (SP-D). A significant milestone in pulmonary research was the discovery and identification of this protein, initially named CP-4, by Persson in 1988. frontiersin.orgnih.gov It was first isolated from lung lavage samples and identified as a collagenous glycoprotein (B1211001) secreted by rat type II pneumocytes. frontiersin.orgnih.gov Now known as SP-D, it is recognized as a crucial molecule of the innate immune system. wikipedia.org
SP-D belongs to the collectin family, which are collagen-containing, C-type (calcium-dependent) lectins. wikipedia.orgnih.gov These proteins are vital for pulmonary immunity and surfactant homeostasis. nih.gov The basic structure of an SP-D monomer consists of four distinct domains: an N-terminal domain, a long collagen-like region, an alpha-helical "neck" region, and a C-terminal carbohydrate recognition domain (CRD). wikipedia.orgkenyon.edu Three identical monomers assemble to form a homotrimer, and four of these trimers join at their N-termini to create a larger, cruciform-like dodecamer structure. frontiersin.orgwikipedia.org
The primary function of SP-D is to act as a defense protein, recognizing and binding to carbohydrate patterns on the surface of a wide array of pathogens, including bacteria, viruses, and fungi. frontiersin.orgnih.gov This binding, mediated by the CRD, leads to the agglutination (clumping) and enhanced clearance of microbes by phagocytic immune cells. kenyon.edu Beyond its role in the lungs, SP-D has been found at other mucosal surfaces, such as the gastric mucosa, and in amniotic fluid, indicating a broader role in innate defense throughout the body. frontiersin.org
Table 2: Structural and Functional Characteristics of Mammalian Surfactant Protein D (SP-D)
| Characteristic | Description | Source(s) |
| Protein Family | Collectin (collagen-containing C-type lectin) | wikipedia.orgnih.gov |
| Initial Discovery | Identified in 1988 by Persson as CP-4. | frontiersin.orgnih.gov |
| Primary Location | Lungs, other mucosal surfaces, amniotic fluid. | frontiersin.org |
| Monomer Structure | Comprises an N-terminal domain, a collagen-like region, a neck region, and a C-terminal Carbohydrate Recognition Domain (CRD). | wikipedia.orgkenyon.edu |
| Quaternary Structure | Monomers form trimers, which assemble into dodecamers (four trimers). | frontiersin.orgwikipedia.org |
| Primary Function | Innate immunity: binds to carbohydrates on pathogen surfaces to facilitate their clearance. | nih.govkenyon.edu |
| Mechanism | The CRD recognizes and binds to microbial surfaces, while the collagen region can interact with immune cell receptors. | nih.gov |
Properties
CAS No. |
148939-61-1 |
|---|---|
Molecular Formula |
C13H17NO2 |
Synonyms |
outer surface protein D |
Origin of Product |
United States |
Structural Biology and Molecular Architecture of Outer Surface Protein D Variants
Crystallographic and Spectroscopic Analyses of Outer Surface Protein D Conformations
The determination of the three-dimensional structure of proteins like OspD at atomic resolution relies on powerful biophysical techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed to unravel the intricate folds and arrangements of these molecules.
High-Resolution Structural Determination Methodologies
X-ray Crystallography: This technique has been instrumental in providing detailed atomic models of outer membrane proteins (OMPs). nih.gov The process involves crystallizing the purified protein, a significant challenge for membrane proteins that are inherently unstable outside their native lipid environment. nih.gov Despite these difficulties, the inherent stability of the β-barrel structure, a common feature of OMPs, has facilitated successful crystallization and structure determination for a number of these proteins. nih.gov For instance, the crystal structure of a complex between surfactant protein D (SP-D) and Haemophilus influenzae lipopolysaccharide (LPS) has been solved, revealing key interactions. asm.org The process typically involves obtaining protein crystals, which are then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model is built and refined. mdpi.com
NMR Spectroscopy: NMR spectroscopy offers a complementary approach to X-ray crystallography, with the significant advantage of studying proteins in a solution state that can more closely mimic their native environment, such as in detergent micelles or even within outer membrane vesicles (OMVs). unl.ptacs.org Techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) have extended the applicability of solution NMR to larger membrane protein complexes. pnas.org Solid-state NMR (ssNMR) is particularly well-suited for studying integral membrane proteins within lipid assemblies, providing information on structure, dynamics, and protein orientation. unl.ptbiorxiv.org Isotope labeling of the protein of interest is a common strategy to distinguish its signals from those of the surrounding lipids or detergents. pnas.org
The table below summarizes key aspects of these high-resolution structural determination methodologies.
| Methodology | Sample State | Key Advantages | Key Challenges |
| X-ray Crystallography | Crystalline | High resolution, well-established methods | Protein crystallization, particularly for membrane proteins |
| Solution NMR Spectroscopy | Solution (e.g., micelles) | Studies protein in a more native-like environment, provides dynamic information | Size limitations of the protein-detergent complex |
| Solid-State NMR Spectroscopy | Solid or semi-solid (e.g., lipid bilayers) | Allows study in a native membrane environment, no crystal required | Lower resolution compared to X-ray crystallography, complex spectra |
Characterization of Domain Organization
Carbohydrate Recognition Domains (CRDs): In proteins like SP-D, a C-terminal lectin domain, also known as a CRD, is responsible for binding to specific sugar moieties on the surface of pathogens. asm.orgwikipedia.org The crystal structure of SP-D in complex with H. influenzae LPS revealed that the CRD interacts with the inner-core heptose of the LPS. asm.org
Transmembrane Segments: Integral OMPs are anchored in the outer membrane by transmembrane domains. nih.gov These are often composed of β-strands that form a characteristic β-barrel structure. nih.gov The number of β-strands and the size of the barrel can vary between different OMPs.
The domain organization of a protein dictates its function. For example, in TprC/D and TprI of Treponema pallidum, a C-terminal β-barrel domain is required for outer membrane insertion and porin activity. researchgate.net
Computational Modeling and Prediction of this compound Structures
In the absence of experimental structures, or to complement them, computational modeling plays a vital role in predicting the three-dimensional architecture of proteins like OspD.
Bioinformatics Approaches to Tertiary and Quaternary Structure Prediction
Predicting the tertiary (3D fold of a single polypeptide chain) and quaternary (arrangement of multiple polypeptide chains) structure of a protein from its amino acid sequence is a major goal in computational biology. wikipedia.orgdiva-portal.org
Homology Modeling: This approach relies on the principle that proteins with similar sequences adopt similar structures. If the structure of a homologous protein (a template) is known, a model for the target protein can be built based on the template's structure. warwick.ac.uk The accuracy of the model is highly dependent on the sequence identity between the target and the template. wikipedia.org
Fold Recognition (Threading): When no close homologs with known structures are available, fold recognition methods can be used. These methods attempt to fit the target sequence to a library of known protein folds and evaluate the compatibility. wikipedia.org
Ab Initio Prediction: For proteins with novel folds, ab initio methods predict the structure from the amino acid sequence alone, based on the physical and chemical principles that govern protein folding. warwick.ac.uk Recent advances using deep learning and the prediction of inter-residue contacts have significantly improved the accuracy of these methods. frontiersin.orgnih.gov
Ligand Binding Site Prediction and Analysis
Identifying the regions on a protein's surface that interact with other molecules (ligands) is crucial for understanding its function. weizmann.ac.il
Structure-Based Methods: When a 3D structure (either experimental or a high-quality model) is available, ligand binding sites can be predicted by identifying surface cavities and pockets. plos.orgchikhi.name Geometric approaches, like those used by Ligsite and SURFNET, search for points near the protein surface that are enclosed by the protein. plos.org
Evolutionary Conservation: Functionally important residues, such as those in a binding site, are often conserved throughout evolution. By comparing the sequences of related proteins, conserved residues can be identified and mapped onto the protein's surface to highlight potential functional sites. weizmann.ac.ilplos.org
Combined Approaches: The most powerful methods often integrate multiple sources of information. For example, the ConCavity algorithm combines structure-based pocket detection with evolutionary sequence conservation to improve the accuracy of binding site prediction. plos.org Artificial neural networks are also being employed to predict ligand binding sites, particularly those that are not located in deep cavities. nih.gov
The table below lists some computational tools used for structure and binding site prediction.
| Prediction Task | Method Type | Example Tools | Reference |
| Tertiary Structure | Homology Modeling, Fold Recognition, Ab Initio | SAdLSA | nih.gov |
| Ligand Binding Sites | Structure-Based, Conservation-Based, Combined | ConCavity, Ligsite, SURFNET | plos.org |
| Ligand Binding Sites | Machine Learning | Artificial Neural Networks (ANN) | nih.gov |
Conformational Dynamics and Stability of this compound
The functionality of a protein is intrinsically linked to its three-dimensional structure and the dynamic motions it undergoes. Conformational dynamics refers to the range of motions a protein experiences, from small-scale atomic vibrations to large-scale domain movements, which are crucial for ligand binding, catalysis, and regulation. Thermodynamic stability, on the other hand, describes the protein's resistance to unfolding under various conditions. For this compound (OspD), specific experimental data on these properties are not available. However, principles derived from studies of other Borrelia outer surface proteins and general protein biophysics can provide a conceptual framework.
Molecular dynamics (MD) simulations on other borrelial surface proteins, such as the C1r inhibitor BBK32, have revealed that these molecules are not static. nih.govbiorxiv.org These simulations show that such proteins can exist in energetically favored open and closed states, driven by the movement of functionally critical regions. nih.govbiorxiv.org This dynamic nature is believed to be essential for their function in immune evasion. nih.gov It is plausible that OspD, as a surface-exposed lipoprotein interacting with the tick environment, also possesses significant conformational flexibility to perform its functions, such as the suggested adherence to the tick midgut. nih.govoup.com
The thermodynamic stability of a protein is the difference in Gibbs free energy (ΔG) between its folded native state and its unfolded state. plos.org A protein's stability is a result of a delicate balance of forces, including hydrogen bonds, van der Waals interactions, and the hydrophobic effect. plos.org Studies on model proteins have shown that mutational sensitivity is largely governed by how buried a residue is within the protein's core, with mutations in the core being generally more destabilizing. nih.gov Given that OspD is predicted to be largely hydrophilic and potentially lacks a substantial hydrophobic core like other surface proteins, its stability would rely heavily on a network of polar and charged interactions. asm.org
Table 1: General Principles of Protein Thermodynamic Stability This table outlines key parameters used to describe the thermodynamic stability of proteins, typically measured through denaturation experiments.
| Parameter | Description | Significance |
| ΔGunfolding | Gibbs Free Energy of Unfolding | Represents the overall stability of the protein. A higher positive value indicates greater stability. |
| Tm | Melting Temperature | The temperature at which 50% of the protein population is unfolded. A higher Tm indicates greater thermal stability. |
| Cm | Midpoint of Denaturation | The concentration of a chemical denaturant (e.g., Guanidinium chloride) at which 50% of the protein is unfolded. A higher Cm indicates greater stability against chemical denaturation. nih.gov |
| m-value | Denaturant Dependence | Describes the change in ΔGunfolding per unit concentration of denaturant. It is related to the change in solvent-accessible surface area upon unfolding. nih.gov |
Protein Folding and Unfolding Pathways
Protein folding is the process by which a polypeptide chain acquires its functionally active, three-dimensional structure. wikipedia.org This process is not random; it is guided by the amino acid sequence and follows a path, or a set of paths, on a "folding funnel" energy landscape, moving from a high-energy, high-entropy unfolded state to a low-energy, low-entropy native state. wikipedia.org
The folding of many small, single-domain proteins can often be described by a two-state model, transitioning directly from the unfolded (U) to the native (N) state without significantly populated intermediates. scielo.org.ar However, more complex proteins often fold through one or more intermediate states. nih.gov These intermediates are partially folded conformations that can be critical checkpoints in the folding pathway. nih.gov The specific folding pathway for OspD has not been determined.
For outer membrane proteins, the folding process is further complicated by the need to insert into a lipid bilayer. This often involves the initial association of the unfolded polypeptide with the membrane surface, followed by the sequential insertion and folding of its structural elements. asm.org Unfolding, or denaturation, is the loss of this native structure and can be induced by various methods, including chemical denaturants (like urea (B33335) or guanidine (B92328) chloride), heat, or pressure. nih.gov Each method can produce a different ensemble of unfolded conformations, providing different insights into the protein's stability and folding landscape. nih.gov
Effects of Environmental Parameters on Structural Integrity
The structural integrity of proteins is highly dependent on environmental conditions such as temperature and pH. Extreme conditions can disrupt the non-covalent interactions that maintain the native structure, leading to unfolding and loss of function. While direct studies on how these parameters affect the structural integrity of OspD are lacking, extensive research has been conducted on how they influence OspD expression. This differential regulation ensures the protein is produced at the appropriate time and place during the spirochete's life cycle. asm.orgresearchgate.net
Borrelia burgdorferi encounters significant environmental shifts as it moves between its tick vector and mammalian hosts, particularly in temperature and pH. plos.org OspD expression is tightly regulated in response to these cues. Microarray and proteomic analyses have consistently shown that ospD is significantly upregulated at lower temperatures (e.g., 23°C), which mimic the environment of an unfed or recently fed tick. nih.govplos.org Conversely, its expression is downregulated at 37°C, the temperature of a mammalian host. nih.govoup.com Similarly, changes in pH, which occur in the tick midgut after a blood meal, also influence the expression of various outer surface proteins, contributing to the bacterium's adaptation. nih.govplos.org
The expression of OspD appears to be confined to a specific window during the spirochete's time in the tick, peaking after the tick has fed and detached from its host. asm.org This tight, environmentally-controlled regulation suggests that while OspD may not be essential for the infectious cycle, its presence provides a fitness advantage to the bacterium within the tick midgut. asm.org
Table 2: Environmental Regulation of this compound (OspD) Expression This table summarizes the observed effects of key environmental parameters on the expression of OspD in Borrelia burgdorferi.
| Environmental Parameter | Condition | Effect on OspD Expression | Reference |
| Temperature | 23°C (Tick-like) | Upregulated | nih.govplos.org |
| 37°C (Mammalian-like) | Downregulated | nih.govoup.com | |
| pH | pH 6.8 (Post-blood meal tick-like) | Part of a complex regulatory response affecting many surface proteins | nih.govplos.org |
| Host/Vector Stage | In tick, post-detachment | Highly expressed | asm.org |
| In mammalian host | Low to undetectable | asm.org |
The precise three-dimensional structure of this compound (OspD) from Borrelia burgdorferi has not yet been experimentally determined through methods like X-ray crystallography or NMR spectroscopy. However, early analysis based on its deduced amino acid sequence provided initial predictions about its architecture. The gene encodes a polypeptide of 257 amino acids with a calculated molecular mass of approximately 28 kDa. asm.org This sequence is predicted to be predominantly alpha-helical and is largely hydrophilic, with a high proportion of lysine, glutamic acid, asparagine, and leucine (B10760876) residues. asm.org As a lipoprotein, it possesses a signal peptide that is cleaved, allowing for the attachment of a lipid moiety at its N-terminus to anchor it to the outer membrane of the spirochete. asm.org
Significant molecular heterogeneity has been observed in the ospD gene among various species and isolates of Lyme disease spirochetes. core.ac.uk This genetic diversity strongly implies the existence of multiple OspD variants with differences in their amino acid sequences. These variations would, in turn, lead to differences in their three-dimensional folds, surface charge distributions, and potentially their specific functions or binding partners. This is a common theme among Borrelia outer surface proteins, which exhibit remarkable structural diversity. For instance, OspA has a unique, elongated dumbbell-like structure dominated by a single-layer β-sheet, whereas OspC is a predominantly α-helical protein that forms a dimer. embopress.orgnih.govpnas.org This diversity highlights the varied strategies the spirochete employs to interact with its different host environments.
Table 3: Comparison of Known Structural Features of Borrelia Outer Surface Proteins This table contrasts the known structural characteristics of OspA and OspC, illustrating the architectural diversity that may also be reflected in different OspD variants.
| Feature | Outer Surface Protein A (OspA) | Outer Surface Protein C (OspC) | This compound (OspD) |
| Dominant Secondary Structure | Anti-parallel β-sheets nih.govpnas.org | α-helices embopress.org | Predicted to be α-helical asm.org |
| Overall Fold | Elongated, dumbbell-shaped nih.gov | Globular, dimeric embopress.org | Not determined |
| Molecular Mass (processed) | ~28 kDa | ~22 kDa | ~26 kDa asm.org |
| Quaternary Structure | Monomer | Dimer embopress.org | Not determined |
| Status of 3D Structure | Crystal structure solved nih.govpnas.org | Crystal structure solved embopress.orgrcsb.org | Not determined |
Biosynthesis, Localization, and Biogenesis of Outer Surface Protein D
Gene Expression and Transcriptional Regulation of Outer Surface Protein D Genes
The gene encoding OspD, ospD (bbj09), is located on the linear plasmid lp38 in B. burgdorferi strain B31. researchgate.netasm.org The expression of this gene is not constitutive; instead, it is tightly controlled at the transcriptional level in response to specific environmental cues, ensuring that the protein is produced only when beneficial for the spirochete's survival, primarily within the tick vector. nih.govasm.org
Promoter Elements and Regulatory Sequences
The promoter region of the ospD gene possesses a unique and notable structure. In B. burgdorferi strain B31, the promoter region contains multiple direct repeats of a 17-base-pair sequence. nih.govnih.gov This repeated motif includes sequences that are putative -35 and -10 elements, which are recognized by the primary sigma factor, σ⁷⁰. nih.govasm.org The presence of up to seven of these direct repeats suggests a complex regulatory mechanism. nih.govasm.org This unusual promoter architecture is thought to play a key role in the differential regulation of ospD. nih.gov Furthermore, a conserved 17-bp motif has been identified in the upstream region of ospD and other downregulated genes, which may be important for transcriptional regulation during mammalian infection. asm.org
Environmental Cue Responsiveness (e.g., Host-Specific Signals, Temperature-Shift)
The transcription of ospD is dramatically influenced by environmental signals that mimic the different stages of the B. burgdorferi life cycle.
Temperature: One of the most significant factors is temperature. Shifting the cultivation temperature from 23°C (simulating the tick environment) to 35°C or 37°C (simulating the mammalian host environment) leads to a substantial decrease in ospD expression, with studies reporting a 13-fold downregulation. asm.orgnih.gov This indicates that ospD is preferentially transcribed at the lower temperatures found in the tick vector. asm.org
Host-Specific Signals: When B. burgdorferi is cultivated in dialysis membrane chambers (DMCs) implanted in rats, a model that mimics the mammalian host environment, ospD expression is significantly downregulated. nih.govasm.org In fact, it has been identified as one of the most highly downregulated genes under these conditions, showing a decrease of approximately 19-fold. asm.org
Blood Meal: The presence of blood, a key signal during tick feeding, also contributes to the downregulation of ospD transcription, especially when combined with a temperature shift. nih.govplos.org
This collective evidence demonstrates that ospD transcription is highest under conditions that replicate an unfed or recently fed tick and is actively repressed upon transmission to a mammalian host. researchgate.netnih.govnih.gov
Table 1: Environmental Regulation of ospD Gene Expression
| Environmental Cue | Condition | Effect on ospD Transcription | Fold Change (Approximate) | Reference |
|---|---|---|---|---|
| Temperature Shift | 23°C to 35°C | Downregulation | -13 | asm.orgnih.gov |
| Host-Specific Signals (DMC model) | In vitro vs. Rat DMCs | Downregulation | -19 | asm.org |
| Blood and Temperature Shift | Combined Effect | Downregulation | Not specified | nih.gov |
Transcriptional Modulators and Regulatory Cascades (e.g., Sigma Factors)
The regulation of gene expression in B. burgdorferi involves a limited but crucial set of sigma factors, including the housekeeping σ⁷⁰ (RpoD), and the alternative sigma factors RpoN (σ⁵⁴) and RpoS (σ³⁸). plos.orgasm.org
While the RpoN-RpoS cascade is well-known for upregulating mammalian-phase genes like ospC, the regulation of tick-phase genes like ospD appears to follow a different path. nih.govnih.gov The ospD promoter contains consensus sequences for the housekeeping sigma factor σ⁷⁰, suggesting it is the primary factor for initiating its transcription. nih.govasm.org
Repression of ospD in the mammalian host is an active process. The alternative sigma factor RpoS, which becomes active in the mammalian host, plays a "gatekeeper" role by repressing the expression of tick-phase genes. frontiersin.orgjci.org This repression can occur through at least two mechanisms: one involving sequence elements near the core promoter and another requiring an RpoS-induced trans-acting repressor. asm.org Additionally, the regulator BosR, a homolog of the ferric uptake regulator (Fur), has been shown to directly repress the expression of tick-phase genes, including ospD, during mammalian infection. frontiersin.org
Post-Transcriptional and Translational Control of this compound Synthesis
Beyond transcriptional initiation, the final amount of OspD protein is further refined by post-transcriptional and translational regulatory mechanisms. These control points ensure that protein synthesis is rapidly halted when the spirochete enters the mammalian host.
mRNA Processing and Stability
Recent transcriptome mapping has shed light on the processing and stability of ospD mRNA. Analysis has identified multiple 3' ends for the ospD transcript, suggesting that the mRNA undergoes processing after transcription. nih.gov The stability of mRNA transcripts is a critical control point. The interaction of small non-coding RNAs (sRNAs) with mRNA can alter transcript stability, leading to either degradation or stabilization. plos.org The sRNA ittA, for example, has been shown to be required for optimal infectivity, and its loss alters the levels of several transcripts, including ospD. plos.org This suggests that sRNAs may play a role in modulating the stability and, consequently, the translational potential of the ospD message. plos.org
Ribosomal Regulation and Protein Synthesis Rates
While specific studies on the ribosomal regulation and protein synthesis rates of OspD are limited, it is known that B. burgdorferi employs post-transcriptional mechanisms to control the expression of its outer surface lipoproteins. asm.org For some lipoproteins, mRNA may be present, but the corresponding protein is not produced, indicating a block at the translational level. asm.org This type of regulation is crucial for rapidly adapting to changing environments. Although OspD protein levels generally correlate with transcript levels—peaking when the spirochete is in the tick and decreasing in the mammal—it is plausible that translational repression contributes to the swift disappearance of OspD upon transmission to a host. nih.govasm.org
Table 2: Summary of Regulatory Factors for this compound
| Regulatory Level | Factor/Mechanism | Role in OspD Expression | Reference |
|---|---|---|---|
| Transcriptional Initiation | σ⁷⁰ (RpoD) | Recognizes promoter for transcription in tick-phase conditions. | nih.govasm.org |
| Transcriptional Repression | RpoS (σ³⁸) | Acts as a gatekeeper to repress tick-phase genes in the mammalian host. | frontiersin.org |
| Transcriptional Repression | BosR | Directly represses ospD expression during mammalian infection. | frontiersin.org |
| Post-Transcriptional | sRNAs (e.g., ittA) | Potentially modulate mRNA stability and translation. | plos.org |
Protein Translocation and Insertion into the Outer Membrane/Extracellular Space
The journey of OspD from its site of synthesis to the bacterial surface involves a series of sophisticated translocation and insertion mechanisms. These processes ensure that the protein is correctly folded and positioned to perform its functions.
Signal Peptide Recognition and Secretion Pathways (e.g., Sec, Tat)
Like other bacterial proteins destined for export, the translocation of OspD across the inner membrane is directed by an N-terminal signal peptide. frontiersin.org This sequence acts as a molecular address label, guiding the newly synthesized protein to the appropriate secretion machinery. In Gram-negative bacteria, two primary pathways are responsible for protein export across the inner membrane: the general secretion (Sec) pathway and the twin-arginine translocation (Tat) pathway. frontiersin.orgnih.gov
The Sec pathway translocates proteins in an unfolded state, while the Tat pathway transports fully folded proteins. frontiersin.orgnih.gov The signal peptides for each pathway have distinct features. Sec signal peptides typically possess a positively charged n-region, a central hydrophobic h-region, and a c-region containing the signal peptidase cleavage site. researchgate.net In contrast, Tat signal peptides are characterized by a conserved twin-arginine motif (S/T-R-R-x-F-L-K) and a less hydrophobic h-region. frontiersin.orgnih.gov For lipoproteins like OspD in Borrelia burgdorferi, the initial translocation across the inner membrane is generally handled by the Sec machinery. nih.gov The presence of a putative signal peptidase II cleavage motif in many B. burgdorferi outer surface proteins, including the family to which OspD belongs, is indicative of processing via the lipoprotein secretion pathway, which is initiated by the Sec translocon. asm.org
β-Barrel Assembly Machinery (BAM) Complex Involvement in OMP Biogenesis
While OspD itself is a lipoprotein and not a β-barrel outer membrane protein (OMP), its translocation to the outer surface is intrinsically linked to the integrity and function of the outer membrane, which is largely constructed and maintained by the β-barrel assembly machinery (BAM) complex. nih.govnih.gov The BAM complex is a multi-protein machine essential for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria. nih.govmdpi.com
The core component of this complex, BamA, is itself a β-barrel protein that facilitates the insertion of other OMPs. nih.govbiorxiv.org It is associated with four accessory lipoproteins (BamB, BamC, BamD, and BamE in E. coli) that modulate its function. osti.gov Although spirochetes like B. burgdorferi possess a more streamlined BAM complex, its fundamental role in maintaining the outer membrane barrier is conserved. A properly assembled outer membrane is a prerequisite for the correct localization and anchoring of surface-exposed lipoproteins like OspD. Disruptions in the biogenesis of integral OMPs by the BAM complex would likely lead to a compromised cell envelope, which could indirectly affect the localization and stability of lipoproteins on the surface.
Lipidation and Membrane Anchoring Mechanisms
A critical step in the biogenesis of OspD is its modification by the attachment of lipids, a process known as lipidation. This modification is essential for anchoring the protein to the bacterial membrane. wikipedia.org Following translocation across the inner membrane via the Sec pathway, the signal peptide of a pre-lipoprotein is recognized by diacylglyceryl transferase, which attaches a diacylglycerol moiety to a conserved cysteine residue. Subsequently, signal peptidase II cleaves the signal peptide, leaving the lipidated N-terminal cysteine as the new start of the mature lipoprotein.
This lipid anchor is crucial for retaining the protein in the periplasmic leaflet of the inner membrane initially. asm.org For outer surface lipoproteins like OspD, a further sorting and transport mechanism is required to move them from the inner membrane to the outer membrane. In many Gram-negative bacteria, this is mediated by the Lol (Localization of lipoproteins) system. oup.com While the complete Lol system has not been fully characterized in Borrelia, it is understood that lipoproteins are transported across the periplasm and inserted into the outer membrane. Surface proteolysis studies on other Borrelia surface lipoproteins, such as OspA, have confirmed that they are anchored in the outer leaflet of the outer membrane via their N-terminal lipid moiety. nih.gov This anchoring mechanism ensures that the protein is stably displayed on the bacterial surface, where it can interact with the host environment. nih.govmit.edu
Spatial and Temporal Regulation of this compound Expression and Localization
The expression and localization of OspD are not static; they are dynamically regulated in response to environmental cues encountered by B. burgdorferi as it cycles between its tick vector and mammalian host. nih.govnih.gov This precise spatial and temporal control is a key aspect of the spirochete's strategy for survival and pathogenesis. nih.gov
Microarray studies have revealed that ospD expression is significantly altered by changes in temperature, a key signal for the transition between the tick and a warm-blooded host. nih.gov Specifically, ospD expression is generally higher when the spirochete resides within the Ixodes scapularis tick compared to when it is in a mammalian host. nih.govnih.gov The expression pattern of ospD shows a decrease in mice and feeding ticks, but an increase in fed ticks, which is similar to the expression profile of OspA, a critical factor for tick colonization. nih.gov
This differential expression suggests that OspD may play a role in the spirochete's persistence within the tick. nih.govnih.gov Indeed, OspD has been shown to adhere to tick gut extracts in vitro, and spirochetes lacking OspD exhibit a reduced ability to colonize the tick gut. nih.govnih.gov However, this reduced colonization does not appear to affect the subsequent transmission of the spirochetes to a mammalian host during a blood meal, suggesting that OspD may have a non-essential or secondary role in the tick phase of the life cycle. nih.govnih.gov The ability of B. burgdorferi to modulate the expression and surface display of lipoproteins like OspD contributes to its antigenic diversity, which is a mechanism to evade the host immune system and maintain persistent infection. nih.gov
Functional Mechanisms and Molecular Interactions of Outer Surface Protein D
Outer Surface Protein D (Borrelia burgdorferi OspD): Molecular Functionality
OspD is a 28-kDa surface-exposed lipoprotein of Borrelia burgdorferi. nih.gov Its expression is subject to differential regulation throughout the spirochete's enzootic cycle between a vertebrate host and an Ixodes tick vector. nih.govnih.gov
Adherence to Tick Gut Extracts and Colonization Mechanisms
In vitro studies have demonstrated that OspD adheres to tick gut extracts. nih.gov This adherence capability suggests a role in the colonization of the tick midgut by B. burgdorferi. nih.govrepec.org In vivo experiments using an OspD-deficient strain of B. burgdorferi revealed a threefold decrease in the colonization of the tick gut. nih.gov This finding indicates that while OspD contributes to the colonization process, it is not the sole factor, and other mechanisms can compensate for its absence. The colonization of the tick gut is a critical step for the spirochete to establish itself within the vector before subsequent transmission. nih.govfrontiersin.org
Non-Essential and Secondary Roles in Pathogen Life Cycle
| Experimental Approach | Key Findings | Implication for OspD Function | Reference |
|---|---|---|---|
| Generation of OspD-deficient B. burgdorferi and analysis in a mouse-tick infection model. | OspD-deficient strain showed a threefold decrease in tick gut colonization but no defect in mouse infectivity or acquisition by ticks. | OspD plays a non-essential, secondary role in tick gut colonization. | nih.gov |
| In vitro binding assays. | OspD adhered to tick gut extracts. | Supports a role in the initial attachment of spirochetes to the tick midgut. | nih.gov |
| Gene expression analysis. | ospD expression is elevated in Ixodes scapularis compared to mice. | Suggests a function specific to the arthropod vector phase of the life cycle. | nih.gov |
Surfactant Protein D (Mammalian SP-D): Biochemical and Immunobiological Mechanisms
Mammalian Surfactant Protein D (SP-D) is a crucial component of the innate immune system, primarily found in the lungs, but also present at other mucosal surfaces. nih.govfrontiersin.org It belongs to the collectin family, which are characterized by a collagen-like domain and a C-type lectin or carbohydrate recognition domain (CRD). nih.govoup.com
Pathogen Recognition and Binding Mechanisms (e.g., PAMP Recognition, C-type Lectin Activity)
SP-D functions as a pattern recognition receptor (PRR) that identifies pathogen-associated molecular patterns (PAMPs) on the surfaces of a wide array of microorganisms. nih.govresearchgate.netkarger.com This recognition is primarily mediated by its C-type lectin domain, which binds to specific carbohydrate structures in a calcium-dependent manner. oup.comnih.govnih.gov SP-D can recognize various sugars, including glucose, mannose, and N-acetylglucosamine, which are common components of microbial surfaces. nih.govnih.gov By binding to these PAMPs, SP-D can initiate an immune response, leading to the aggregation and enhanced clearance of pathogens by phagocytic cells. frontiersin.orgnih.govnih.gov
Molecular Interactions with Microbial Surfaces (e.g., Fungal Cell Walls, Viral Spike Proteins)
SP-D exhibits broad antimicrobial activity through its interaction with diverse microbial surfaces.
Fungal Cell Walls: SP-D plays a significant role in the defense against fungal infections. nih.govfrontiersin.org It binds to various components of fungal cell walls, including β-glucans (such as β(1→6)-glucan), mannoproteins, and other glycosylated proteins. frontiersin.orgnih.govnih.gov For instance, SP-D has been shown to bind to Candida albicans and Aspergillus fumigatus. oup.comresearchgate.netuu.nl This interaction can lead to the aggregation of fungal cells, inhibition of their growth, and enhanced clearance by immune cells like neutrophils. oup.comnih.govuu.nl
Viral Spike Proteins: SP-D is also involved in the defense against viral infections. It can recognize and bind to the glycosylated spike proteins on the surface of enveloped viruses. nih.goversnet.org Notably, SP-D has been shown to interact with the spike glycoprotein (B1211001) of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govnih.govatsjournals.org This binding can inhibit the interaction of the virus with its host cell receptors, such as angiotensin-converting enzyme 2 (ACE2) for SARS-CoV-2, thereby acting as a viral entry inhibitor. nih.govatsjournals.org
| Microbial Target | Specific Ligand on Target | Mechanism of Interaction | Functional Outcome | Reference |
|---|---|---|---|---|
| Fungi (e.g., Candida albicans, Aspergillus fumigatus) | β-glucans, mannoproteins, other cell wall polysaccharides. | Calcium-dependent binding via the C-type lectin domain. | Aggregation, growth inhibition, enhanced phagocytosis. | oup.comnih.govfrontiersin.orgnih.gov |
| Viruses (e.g., SARS-CoV-2) | Glycosylated spike proteins. | Binding to the spike protein, potentially inhibiting receptor interaction. | Inhibition of viral entry into host cells. | nih.goversnet.orgnih.govatsjournals.org |
| Gram-negative Bacteria | Lipopolysaccharide (LPS). | Binding to surface mannose, fucose, and N-acetylglucosamine residues in LPS. | Aggregation, opsonization for phagocytosis. | frontiersin.orgnih.gov |
| Gram-positive Bacteria | Peptidoglycan, lipoteichoic acid. | Binding to surface glycoconjugates. | Pathogen aggregation and clearance. | frontiersin.org |
Direct Molecular Interference with Pathogen Components
Surfactant Protein D (SP-D) functions as a soluble pattern recognition receptor, capable of directly binding to a wide array of pathogen-associated molecular patterns (PAMPs) on the surface of invading microbes. This interaction is a primary mechanism of innate host defense. SP-D's C-type lectin or carbohydrate recognition domains (CRDs) recognize specific glycoconjugates expressed by a variety of microorganisms. revvity.com
For Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, SP-D primarily interacts with the lipopolysaccharide (LPS) in their outer membrane. revvity.com The binding often targets the core oligosaccharide domain of the LPS molecule. revvity.com This interaction can lead to the agglutination of bacteria, which inhibits their growth and facilitates their clearance by phagocytic cells. nih.gov SP-D preferentially binds to LPS with short or absent O-antigens, which are often referred to as rough LPS strains. revvity.com
In the case of Gram-positive bacteria, SP-D has been shown to interact with components like peptidoglycan and lipoteichoic acid. nih.gov The binding of SP-D to pathogens can also directly inhibit their ability to invade host cells, either by steric hindrance or by competing for binding to host cell receptors. nih.gov
Modulatory Effects on Host Immune Cell Functions via Receptor Interactions
SP-D not only interacts directly with pathogens but also modulates the host's immune response through engagement with specific receptors on immune cells. This dual functionality allows it to orchestrate a balanced and appropriate response, enhancing pathogen clearance while controlling inflammation.
SP-D interacts with Signal-Inhibitory Regulatory Protein-α (SIRP-α), an inhibitory receptor expressed on the surface of myeloid cells like macrophages and neutrophils. nih.govnih.govresearchgate.net The globular head or CRD region of SP-D binds to N-glycosylated sites in the membrane-proximal domain of SIRP-α. mdpi.com This binding initiates a signaling cascade that results in an anti-inflammatory or immunosuppressive effect. nih.gov
When SP-D engages SIRP-α on resting alveolar macrophages, it can suppress phagocytosis and prevent the activation of pro-inflammatory pathways, such as the nuclear factor-κB (NF-κB) pathway. mdpi.com This interaction helps to maintain immune homeostasis in the lung in the absence of infection, preventing unnecessary inflammation. nih.gov The binding of SP-D to SIRP-α on neutrophils has also been shown to reduce the production of reactive oxygen species (ROS). nih.gov
In contrast to its inhibitory signaling through SIRP-α, SP-D can trigger pro-inflammatory and phagocytic responses by interacting with the CD91–Calreticulin receptor complex. nih.govnih.gov This interaction is orientation-dependent. When the CRD heads of SP-D are occupied by binding to a pathogen or apoptotic cell, the exposed collagen-like tail region of SP-D becomes available to bind to this complex on phagocytes. nih.gov
Calreticulin acts as a co-receptor or bridging molecule that facilitates the binding of the collagenous domains of collectins, including SP-D, to CD91 (also known as low-density lipoprotein receptor-related protein 1, LRP1). nih.govnih.gov This engagement stimulates phagocytosis of the opsonized pathogen or apoptotic cell and promotes the production of pro-inflammatory mediators. nih.govnih.gov This mechanism provides a way for SP-D to switch from a non-inflammatory surveillance molecule to a potent activator of immune clearance upon encountering a threat.
SP-D plays a significant role in regulating cellular apoptosis and the subsequent clearance of apoptotic cells, a process critical for maintaining tissue homeostasis and resolving inflammation. nih.gov Studies have shown that a recombinant fragment of human SP-D (rfhSP-D) can induce apoptosis in certain cell types, including eosinophils and various cancer cell lines. nih.govnih.gov For instance, rfhSP-D has been demonstrated to trigger apoptosis in pancreatic cancer cells through the upregulation of pro-apoptotic factors like TNF-α and Fas, leading to the activation of the caspase cascade. nih.gov
While direct induction of apoptosis in healthy immune cells is less characterized, SP-D is crucial for the recognition and removal of cells that are already undergoing apoptosis. nih.gov It binds to apoptotic cells and enhances their uptake by phagocytes, a process known as efferocytosis. nih.gov SP-D deficient mice show a marked increase in the number of apoptotic and necrotic alveolar macrophages, suggesting a critical role for SP-D in immune homeostasis by facilitating the clearance of dying cells. nih.gov Some research suggests SP-D can delay the progression of apoptosis in T cells induced by certain pathways, indicating a complex, context-dependent regulatory role. frontiersin.org
Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. This process is crucial in cancer progression and metastasis. researchgate.net Recent research has uncovered a novel role for SP-D in counteracting EMT.
Studies using pancreatic cancer cell lines have shown that a recombinant fragment of human SP-D (rfhSP-D) can suppress the invasive properties of these cells by interfering with the EMT program. frontiersin.orgresearchgate.net The primary molecular mechanism identified is the downregulation of Transforming Growth Factor-β (TGF-β), a key cytokine that induces EMT. frontiersin.orgresearchgate.net By inhibiting TGF-β expression, rfhSP-D leads to a decrease in the downstream signaling molecules Smad2/3. This, in turn, reduces the transcription of key mesenchymal genes such as Vimentin, Zeb1, and Snail, effectively hindering the transition to a mesenchymal state. frontiersin.org This finding highlights an immune surveillance function of SP-D where it can directly interfere with molecular pathways that promote cancer metastasis. researchgate.net
Binding Affinities and Kinetics of this compound Interactions
The functional outcomes of SP-D's interactions with its various ligands—both pathogenic and host-derived—are dictated by the specific binding affinities and kinetics of these molecular engagements. The affinity, often represented by the equilibrium dissociation constant (KD), indicates the strength of the binding, with lower KD values signifying a stronger interaction. bmglabtech.com
For host receptor interactions, the binding dynamics determine the cellular response. For example, the interaction with SIRP-α is sufficient to trigger inhibitory signaling in resting cells. In one study, a recombinant fragment of human SP-D (rfhSP-D) was shown to inhibit SARS-CoV-2 replication in Caco-2 cells with an effective concentration (EC90) of 3.7 μg/mL. mdpi.com The affinity of SIRP-α for its primary ligand CD47 is in the low micromolar range, and SP-D must effectively engage SIRP-α to modulate immune cell function. nih.gov
The following table summarizes the known characteristics of key SP-D interactions.
| SP-D Interacting Partner | Binding Domain on SP-D | Key Molecular Target | Binding Characteristics | Quantitative Data (if available) |
|---|---|---|---|---|
| Gram-Negative Bacteria | Carbohydrate Recognition Domain (CRD) | Lipopolysaccharide (LPS) core | Calcium-dependent, high avidity due to multimerization | N/A |
| Apoptotic Cells | CRD and other sites | Phospholipids (B1166683), nucleic acids, glycans | Calcium-independent binding to late apoptotic cells frontiersin.org | N/A |
| SIRP-α | Carbohydrate Recognition Domain (CRD) | N-glycosylated residues | Calcium-dependent nih.gov | N/A |
| CD91-Calreticulin Complex | Collagen-like Domain | Calreticulin | Occurs when CRDs are occupied by ligand nih.gov | N/A |
| SARS-CoV-2 | Carbohydrate Recognition Domain (CRD) | Spike (S1) Glycoprotein | Dose-responsive binding frontiersin.org | EC90 = 3.7 μg/mL (Inhibition of viral replication) mdpi.com |
Quantitative Assessment of Ligand Binding
This compound, more commonly known as Surfactant Protein D (SP-D), is a crucial component of the innate immune system, recognizing a wide array of ligands, primarily on the surface of pathogens. nih.gov The binding is mediated by its C-type lectin or carbohydrate recognition domains (CRDs). merckmillipore.comfrontiersin.org The interaction is typically dependent on calcium, which plays a direct role in coordinating the sugar ligand within the binding site. nih.govresearchgate.net The affinity of SP-D for its ligands is influenced by both the nature of the ligand itself and the species from which the SP-D is derived.
Quantitative assessments have revealed distinct binding preferences. For instance, human SP-D shows a preferential recognition of N-acetyl-mannosamine, whereas rat and mouse SP-D exhibit greater affinity for myoinositol, maltose, and glucose. nih.gov The protein also binds to the core oligosaccharides of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. nih.gov This interaction is most effective with rough LPS serotypes that have shorter or absent O-antigens. nih.gov
Beyond simple saccharides, SP-D interacts with more complex glycoconjugates and lipids. It demonstrates high-affinity binding to phosphatidylinositol and glucosylceramide. nih.govatsjournals.org Furthermore, recent studies using microscale thermophoresis have shown that SP-D binds with high affinity (in the nanomolar range) to glycosaminoglycans such as hyaluronan, heparan sulfate, and chondroitin (B13769445) sulfate. nih.govucm.es Research has also confirmed that SP-D specifically binds to various saturated, unsaturated, and hydroxylated fatty acids in a calcium-dependent manner. researchgate.net
The binding affinity of SP-D is significantly influenced by its oligomeric state. Cooperative interactions among the three CRDs within a single trimeric subunit are essential for high-affinity binding to many microbial ligands. nih.gov However, the full dodecameric structure demonstrates substantially higher binding capabilities compared to isolated trimeric subunits, a result of multivalency and avidity effects. atsjournals.org For example, trimeric neck+CRD fragments show approximately 400-fold lower binding to fatty acids compared to the full dodecameric protein. atsjournals.org
Various methodologies are employed to quantify these interactions, including solid-phase immunoassays with neoglycoproteins, affinity chromatography, solution-phase precipitation assays, and microscale thermophoresis. researchgate.netnih.gov
| Ligand Category | Specific Ligand Examples | Binding Characteristics | Methodology |
|---|---|---|---|
| Monosaccharides/Oligosaccharides | Maltose, Glucose, N-acetyl-mannosamine, Myoinositol | Calcium-dependent; affinity varies by species (e.g., human SP-D prefers N-acetyl-mannosamine). nih.govnih.gov | Affinity Chromatography, Solid-Phase Immunoassay researchgate.net |
| Bacterial Lipopolysaccharides (LPS) | Rough LPS from E. coli, K. pneumoniae, P. aeruginosa | Binds to the core oligosaccharide region; preferential binding to rough strains. nih.gov | Lectin Blotting, Agglutination Assays nih.gov |
| Glycosaminoglycans (GAGs) | Hyaluronan (HA), Heparan Sulfate (HS), Chondroitin Sulfate (CS) | High affinity (nanomolar range); binding to HS and CS is calcium-independent. nih.gov | Microscale Thermophoresis (MST) nih.govucm.es |
| Lipids | Phosphatidylinositol (PI), Glucosylceramide, Fatty Acids | High-affinity, calcium-dependent binding. atsjournals.orgresearchgate.net | Solid-Phase Binding Assays atsjournals.org |
| Fungal Polysaccharides | β-D-glucan, Galactomannan, Mannoprotein | Calcium- and sugar-dependent interactions with various fungal cell wall components. frontiersin.org | Binding Assays, Aggregation Studies frontiersin.org |
Multivalency and Avidity in Protein-Ligand Interactions
A defining feature of SP-D's functional mechanism is the principle of multivalency, which gives rise to high-avidity interactions with ligands. nih.gov SP-D's structure is inherently multivalent; individual 43 kDa polypeptide chains assemble into trimers, and four of these trimeric subunits combine to form a larger, cruciform-like dodecamer of approximately 520 kDa. frontiersin.orgnih.gov These dodecamers can further assemble into even larger structures, sometimes called "fuzziballs," which present numerous ligand-binding sites simultaneously. nih.gov
| Structural Level | Valency (Number of CRDs) | Binding Characteristics | Functional Implication |
|---|---|---|---|
| Monomer (Single Polypeptide) | 1 | Low affinity for single saccharide units. | Basic building block, not functionally independent for agglutination. |
| Trimer (3 Polypeptides) | 3 | Cooperative binding essential for recognizing some microbial ligands. nih.gov Significantly lower binding capacity than dodecamers. atsjournals.org | Fundamental structural unit. Can bind ligands but with much lower avidity than larger forms. frontiersin.org |
| Dodecamer (Cruciform; 12 Polypeptides) | 12 | High-avidity binding due to multiple simultaneous interactions with pathogen surfaces. nih.gov | Efficient agglutination, opsonization, and neutralization of pathogens. ucm.es |
| Higher-Order Multimers ("Fuzziballs") | >12 | Very high avidity, capable of cross-linking multiple pathogens into large aggregates. nih.gov | Enhanced pathogen clearance and potent immune modulation. nih.gov |
Genetic Diversity and Evolutionary Dynamics of Outer Surface Protein D
Comparative Genomics and Plasmid Localization of OspD
The genetic architecture of Borrelia burgdorferi, the causative agent of Lyme disease, is characterized by a fragmented genome consisting of a linear chromosome and numerous linear and circular plasmids. The localization of genes encoding outer surface proteins on these plasmids is a key feature of the spirochete's biology, facilitating adaptation and immune evasion.
The gene encoding Outer Surface Protein D (OspD) in Borrelia burgdorferi is situated on the linear plasmid 38 (lp38). nih.gov This localization is significant as lp38 is not among the plasmids that are readily lost during in vitro cultivation of B. burgdorferi B31, although it is absent in some natural isolates. nih.gov The plasmid-borne nature of ospD is a common trait for genes encoding outer surface proteins in Borrelia, which allows for a high degree of genetic flexibility and contributes to the antigenic variability of the bacterium.
In contrast to OspD, other well-characterized outer surface proteins of B. burgdorferi are found on different plasmids. For instance, the ospC gene is located on a 26-kb circular plasmid (cp26). nih.govleibniz-fli.de The genes for OspA and OspB are co-transcribed from a single promoter on the linear plasmid lp54. The differential localization of these osp genes across various plasmids highlights the complex genomic organization of B. burgdorferi and suggests distinct regulatory and evolutionary mechanisms for each of these surface proteins.
Comparative analyses of the plasmids of B. burgdorferi reveal a high number of paralogous gene families, with the majority located on the plasmids. mdpi.com This indicates that gene duplication and divergence are significant drivers of evolution in this bacterium. Furthermore, studies on other plasmid-encoded lipoproteins, such as the OspE and OspF families, which are located on cp32 and lp56 plasmids, have shown that these protein families have evolved into distinct evolutionary groups. nih.gov This provides a framework for understanding how plasmid-localized genes like ospD may have evolved.
**Table 1: Plasmid Localization of Key Outer Surface Proteins in *Borrelia burgdorferi***
| Protein | Gene | Plasmid | Plasmid Type |
|---|---|---|---|
| OspD | ospD | lp38 | Linear |
| OspC | ospC | cp26 | Circular |
| OspA | ospA | lp54 | Linear |
| OspB | ospB | lp54 | Linear |
Allelic Variation and Polymorphism Analyses of OspD and SP-D
The genetic variability of outer surface proteins is a critical factor in the pathogenesis of Borrelia burgdorferi, as it allows the spirochete to evade the host immune system. Similarly, polymorphisms in host proteins like Surfactant Protein D (SP-D) can influence susceptibility to and severity of infectious diseases.
Conserved and Variable Regions within Protein Sequences
Analysis of the ospD gene has revealed significant molecular heterogeneity among different B. burgdorferi isolates. umt.edu Sequence analysis has identified a region within the coding sequence that is subject to various insertions, deletions, and direct repeats. umt.edu Additionally, the upstream control (promoter) region of the ospD gene contains a variable number of a 17-bp repeated sequence. umt.edu This variability in both the coding and regulatory regions contributes to the allelic diversity of OspD. While specific conserved and variable domains within the OspD protein sequence are not as well-defined as for OspC, the presence of these insertions and deletions suggests that OspD, like other surface-exposed lipoproteins, possesses variable regions that are likely subject to immune selection. In contrast, conserved regions are expected to be crucial for the protein's structure and function.
Human Surfactant Protein D (SP-D) is a collectin involved in innate immunity. Its structure is well-characterized, consisting of four distinct domains: an N-terminal domain, a collagen-like region, a neck region, and a C-terminal carbohydrate recognition domain (CRD). The collagen-like domain is highly conserved and is composed of an uninterrupted sequence of 59 Gly-X-Y triplets. genecards.org This conservation is critical for the proper spatial organization of the protein. The CRD, responsible for binding to pathogens, contains highly conserved "invariant residues," including four cysteine residues, and shows strong homology with the mannose-binding subfamily of C-type lectins. genecards.org However, there are also variable regions within SP-D, particularly those identified through single nucleotide polymorphisms (SNPs) that can alter the amino acid sequence and potentially affect protein function.
Synonymous and Nonsynonymous Substitution Rates
The ratio of nonsynonymous (Ka or dN) to synonymous (Ks or dS) substitution rates is a key indicator of the selective pressures acting on a gene. A Ka/Ks ratio greater than 1 suggests positive or diversifying selection, a ratio less than 1 indicates purifying or negative selection, and a ratio equal to 1 suggests neutral evolution.
For Borrelia outer surface proteins, such as OspC, there is evidence of balancing selection, which maintains a high degree of polymorphism in the population. leibniz-fli.de This is often driven by the host immune response. While specific Ka/Ks ratio analyses for ospD are not extensively documented in the available literature, the observed molecular heterogeneity suggests that it is likely under selective pressure. The presence of insertions, deletions, and repeats within the coding region points towards a dynamic evolutionary history where certain regions may be evolving under diversifying selection to generate antigenic variation.
In the case of human SP-D, several nonsynonymous SNPs have been identified. nih.govnih.gov For example, a polymorphism at codon 11 results in a methionine to threonine substitution in the N-terminal domain, and another at codon 160 leads to an alanine (B10760859) to threonine change in the collagen-like region. physiology.org Studies on human cancer-related genes have shown that nonsynonymous mutations in these genes generally undergo stronger purifying selection compared to other genes, as indicated by a lower nonsynonymous to synonymous ratio. nih.gov While a specific Ka/Ks analysis for the SFTPD gene across populations was not detailed in the provided search results, the conservation of key functional domains like the collagenous region suggests that at least parts of the gene are under strong purifying selection to maintain its essential functions in innate immunity. The presence of functional nonsynonymous polymorphisms, however, indicates that some level of variation is tolerated and may be subject to other selective pressures.
Phylogenetic Reconstruction and Evolutionary Trajectories of this compound Families
Phylogenetic analysis of outer surface proteins provides insights into their evolutionary history, relationships between different protein families, and the selective forces that have shaped their diversity.
Divergence of Orthologous and Paralogous Sequences
Orthologs are genes in different species that evolved from a common ancestral gene through speciation, while paralogs are genes related by duplication within a genome. The genome of B. burgdorferi is rich in paralogous gene families, many of which encode surface lipoproteins. mdpi.complos.org
Phylogenetic analyses of ospD gene sequences from various Borrelia isolates suggest a complex evolutionary history involving lateral gene exchange. umt.edu The ospD gene tree is not entirely congruent with the species tree, indicating that the gene has been transferred between different Borrelia species. umt.edu This suggests that ospD may have been acquired relatively recently by Lyme disease spirochetes and has subsequently spread through horizontal gene transfer. umt.edu
The presence of paralogous gene families in Borrelia is a significant factor in its evolution. For example, the paralogous gene family 143 (PFam143) includes members known as orfD proteins. mdpi.com One of these, BBA14, is encoded on the linear plasmid lp54 and is considered a distant member of this family. mdpi.com These paralogs share some sequence identity but also exhibit divergence, suggesting functional diversification. mdpi.com The existence of such paralogous families provides a mechanism for the evolution of new functions and for generating antigenic diversity.
Selection Pressures Driving Protein Diversity
The diversity of outer surface proteins in B. burgdorferi is largely driven by selection pressures from the host immune system. For OspC, there is strong evidence for balancing selection, where multiple alleles are maintained in the population at intermediate frequencies. leibniz-fli.de This is thought to be a result of frequency-dependent selection, where rare alleles have a selective advantage because the host population has not developed immunity to them.
The evolutionary dynamics of ospD are also likely shaped by selective pressures from the host. The evidence for lateral gene transfer of ospD suggests that the acquisition of this gene may have conferred a selective advantage to the recipient strains. umt.edu The molecular heterogeneity observed in ospD, including insertions, deletions, and repeats, is consistent with diversifying selection acting to generate antigenic variation and evade the host immune response. The interaction between Borrelia and the vertebrate adaptive immune system is a major driver of natural selection for antigenic variability in its surface proteins. nih.gov This selective pressure has led to the evolution of genetic mechanisms that promote immune evasion.
The variation in host species that Borrelia infects also imposes different selective regimes. nih.gov This can lead to the evolution of host-specific adaptations in outer surface proteins. The diversity of ospD across different Borrelia species and strains may reflect adaptation to different host environments and immune responses.
Table 2: Summary of Evolutionary Characteristics of OspD
| Evolutionary Feature | Description |
|---|---|
| Plasmid Localization | Located on the linear plasmid lp38 in B. burgdorferi. |
| Allelic Variation | Characterized by insertions, deletions, and direct repeats in the coding region, and variable repeats in the promoter region. |
| Evolutionary Trajectory | Evidence suggests recent acquisition by Lyme disease spirochetes and subsequent lateral gene transfer between species. |
| Selection Pressures | Likely driven by host immune selection, leading to diversifying selection and antigenic variation. |
Future Research Directions and Unresolved Questions
Elucidation of Novel Ligands and Receptors for Outer Surface Protein D Variants
A primary area of future investigation is the identification of new binding partners for SP-D, particularly for its genetic variants. The functional consequences of single nucleotide polymorphisms (SNPs) in the SFTPD gene are becoming increasingly apparent. For instance, the Met11Thr polymorphism (rs721917) is known to affect the oligomerization of SP-D, with the Thr11 variant showing a reduced tendency to form higher-order multimers. physiology.orgfrontiersin.org This alteration in structure likely impacts its ability to bind various ligands. physiology.org Individuals homozygous for the Met11 allele tend to have a higher proportion of high-molecular-weight SP-D, whereas Thr11 homozygotes have more low-molecular-weight forms. frontiersin.org
While a range of ligands and receptors for SP-D has been identified, a comprehensive understanding of how different SP-D variants interact with this expanding list is still lacking. Future research should focus on high-throughput screening methods to identify novel ligands and receptors and to characterize the differential binding affinities of common SP-D variants. This will be crucial for understanding the genetic basis of susceptibility to various infectious and inflammatory diseases. nih.govnih.gov
Table 1: Known Ligands and Receptors for this compound
| Category | Name | Description of Interaction |
| Pathogen-Associated Molecular Patterns (PAMPs) | Lipopolysaccharide (LPS) | Binds to the core oligosaccharide of LPS on Gram-negative bacteria, with a preference for rough (O-antigen-deficient) strains. nih.gov |
| Phosphatidylinositol | A major glycolipid ligand for SP-D found in surfactant and on some pathogens. wikipedia.org | |
| Glucosylceramide | Binds to the glucosyl moiety via the carbohydrate recognition domain (CRD). frontiersin.org | |
| Viral Glycoproteins | Interacts with glycans on the surface of viruses like influenza A and SARS-CoV-2. nih.govatsjournals.orgnih.gov | |
| Host Cell Receptors | Signal-Inhibitory Regulatory Protein-α (SIRP-α) | An interaction that modulates immune cell function. physiology.org |
| CD91/Calreticulin Complex | A receptor complex involved in the clearance of apoptotic cells. physiology.orgnih.gov | |
| Glycoprotein-340 (gp-340) | A member of the scavenger receptor superfamily that binds to the CRD of SP-D. nih.gov | |
| Toll-like Receptors 2 and 4 (TLR2/TLR4) | SP-D can interact with the extracellular domains of these key innate immune receptors. | |
| Other Host Molecules | Myeloperoxidase (MPO) | Interacts with SP-D, potentially modulating its function. nih.gov |
| MD-2 | SP-D binds to this co-receptor of TLR4 in a calcium-dependent manner. nih.gov |
High-Resolution Structural Insights into Dynamic Conformations and Binding States
Understanding the three-dimensional structure of SP-D at high resolution is fundamental to deciphering its function. While X-ray crystallography has provided valuable insights into the structure of the neck and carbohydrate recognition domain (CRD), there is a need for high-resolution structures of the full-length, oligomerized protein. nih.govnih.gov A list of available Protein Data Bank (PDB) IDs for SP-D structures can be found in Table 2.
Future studies should employ advanced techniques like cryo-electron microscopy (cryo-EM) to capture the dynamic conformational changes that SP-D undergoes upon binding to its various ligands. nih.gov These "molecular snapshots" in different functional states will be invaluable for understanding the allosteric regulation of its binding activity and its interaction with cell surface receptors. For example, ligand binding is known to induce conformational changes in the CRDs, which may involve the reorientation of sugar moieties. nih.govfrontiersin.org Elucidating these dynamic states will provide a more complete picture of how SP-D recognizes and responds to a diverse array of molecular patterns.
Table 2: Publicly Available Crystal Structures of this compound
| PDB ID | Description |
| 1B08 | Crystal structure of the carbohydrate recognition domain of human pulmonary surfactant protein D |
| 1M7L | Crystal structure of the neck and carbohydrate recognition domain of human surfactant protein D |
| 1PW9 | Crystal structure of human surfactant protein D in complex with maltose |
| 1PWB | Crystal structure of human surfactant protein D in complex with glucose |
| 3G81 | Crystal structure of the trimeric neck and CRD of human SP-D mutant D325A+R343V |
Note: This table is not exhaustive and represents a selection of available structures.
Comprehensive Mapping of Gene Regulatory Networks for this compound Expression
The regulation of SFTPD gene expression is complex and not fully understood. While it is known that the gene for human SP-D is located on chromosome 10q22.3, the intricate network of transcription factors, enhancers, silencers, and epigenetic modifications that control its expression in different tissues and under various physiological conditions remains to be fully mapped. wikipedia.orgnih.gov
Studies in mice have identified a role for the Nuclear Factor of Activated T cells (NFAT) in regulating the transcription of the Sftpd gene. nih.gov NFAT appears to physically interact with Thyroid Transcription Factor-1 (TTF-1) to synergistically activate the Sftpd promoter. nih.gov Future research should aim to identify all the key regulatory elements and transcription factors involved in human SFTPD expression. Techniques such as ChIP-sequencing and CRISPR-based screening could be employed to create a comprehensive map of the gene regulatory network. Furthermore, investigating the epigenetic regulation, such as DNA methylation and histone modifications, will provide deeper insights into how environmental factors and disease states modulate SP-D levels.
Understanding of Evolutionary Adaptations in Diverse Organisms
SP-D is a member of the collectin family, a group of proteins characterized by a collagen-like region and a C-type lectin domain. nih.govnih.govwikipedia.org The genes for human collectins, including SP-A and SP-D, are clustered on chromosome 10, suggesting a common evolutionary origin through gene duplication. nih.gov Comparative genomic and proteomic studies of SP-D orthologs in different species can provide valuable insights into its evolutionary adaptation.
For example, the characterization of the bovine SP-D gene has revealed a similar exon organization to other collectins and has identified polymorphisms within its CRD. nih.gov By comparing the structure and function of SP-D across a range of vertebrates, researchers can identify conserved domains that are critical for its function, as well as species-specific adaptations that may reflect different pathogenic pressures. Phylogenetic analysis can help trace the evolutionary history of SP-D and the broader collectin family, shedding light on the development of this crucial arm of the innate immune system. researchgate.net
Development of Novel Experimental Systems for Functional Dissection
To fully dissect the multifaceted roles of SP-D, the development of more sophisticated experimental models is essential. Genetically engineered mouse models, such as SP-D knockout (Sftpd-/-) mice, have been instrumental in revealing its importance in surfactant homeostasis, innate immunity, and the inflammatory response. tandfonline.comjax.orgnih.govsoton.ac.ukairwaytherapeutics.com These models have shown that the absence of SP-D leads to the accumulation of surfactant lipids and proteins, increased susceptibility to infection, and the development of emphysema. jax.orgnih.gov
Future research could benefit from the creation of more refined animal models, such as "humanized" mice expressing different human SP-D variants, to study the in vivo consequences of specific polymorphisms. frontiersin.orgnih.gov In vitro, the use of organ-on-a-chip technology and 3D organoid cultures could provide more physiologically relevant systems to study the interaction of SP-D with lung epithelial cells and immune cells.
Furthermore, the production of recombinant human SP-D (rfhSP-D), including full-length proteins and functional fragments, has been a significant advancement for both research and therapeutic development. atsjournals.orgnih.govnih.gov These recombinant proteins allow for detailed structure-function studies and are being investigated as potential treatments for inflammatory lung diseases like bronchopulmonary dysplasia. nih.gov The continued development and application of these novel experimental systems will be crucial for translating our basic knowledge of SP-D into clinical benefits.
Q & A
Q. How can interdisciplinary teams optimize workflows for studying this compound in translational research?
- Answer : Implement version-controlled electronic lab notebooks (e.g., LabArchives) to track contributions. Hold weekly cross-disciplinary meetings to align molecular biologists, computational modelers, and clinicians on hypotheses. Use pre-print platforms (e.g., bioRxiv) for rapid feedback before peer review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
